molecular formula C17H10F3NO4S2 B2399644 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate CAS No. 478081-05-9

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate

Cat. No.: B2399644
CAS No.: 478081-05-9
M. Wt: 413.39
InChI Key: JHZQDFSIKMAXKZ-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

(2-oxo-1,3-benzoxathiol-6-yl) 2-(3,4,4-trifluorobut-3-enylsulfanyl)pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10F3NO4S2/c18-11(14(19)20)5-7-26-15-10(2-1-6-21-15)16(22)24-9-3-4-13-12(8-9)25-17(23)27-13/h1-4,6,8H,5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHZQDFSIKMAXKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)SCCC(=C(F)F)F)C(=O)OC2=CC3=C(C=C2)SC(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10F3NO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate typically involves multi-step organic reactionsThe reaction conditions often require the use of polar aprotic solvents, such as dimethylformamide (DMF), and catalysts like potassium carbonate (K2CO3) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with H2O2 can yield sulfoxides, while reduction with NaBH4 can produce alcohol derivatives .

Scientific Research Applications

2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate involves its interaction with molecular targets such as enzymes and receptors. In biological systems, it can inhibit quorum sensing pathways in bacteria, thereby reducing virulence and biofilm formation. The compound’s unique structure allows it to bind to specific sites on target molecules, disrupting their normal function and leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness arises from its trifluoro-butenyl chain and benzoxathiol-nicotinate scaffold. Below is a comparative analysis with key analogs:

Table 1: Structural Comparison
Compound Name / ID Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound 413.39 Benzoxathiol, Nicotinate ester, Sulfanyl 3,4,4-Trifluoro-3-butenyl
N-Substituted 2-{[5-(1H-Indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides (8q) ~400–450* Acetamide, Oxadiazole, Sulfanyl Indol-3-ylmethyl
2-Oxoindoline Derivatives (e.g., 1-F, 8q, IK) ~300–450* 2-Oxoindoline, Hydroxyacetamide Phenethyl, Naphthyl, Triazolyl

*Approximate range based on empirical formulas in cited studies.

Key Observations :

Fluorinated Substituents: The trifluoro-butenyl group in the target compound enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., indole- or oxadiazole-containing compounds) . This could improve resistance to enzymatic degradation in industrial applications.

Nicotinate vs. Acetamide: The nicotinate ester may confer higher bioavailability in non-polar solvents compared to acetamide derivatives, which are more polar due to hydrogen-bonding amide groups .

Benzoxathiol vs.

Enzyme Inhibition Potential (Inferred from Structural Analog Data)

While direct enzymatic data for the target compound is unavailable, insights can be drawn from structurally related molecules:

Table 2: Enzyme Inhibition Profiles of Analogs
Compound / Study α-Glucosidase IC₅₀ (µM) BChE IC₅₀ (µM) LOX IC₅₀ (µM)
8q (Oxadiazole-sulfanyl acetamide) 49.71 ± 0.19 - -
8g, 8h (BChE inhibitors) - 31.62 ± 0.16 -
8b (LOX inhibitor) - - 99.30 ± 2.89

Hypotheses for Target Compound :

  • The nicotinate ester might reduce solubility in aqueous environments, limiting bioavailability in biological systems compared to acetamides like 8q .

Biological Activity

The compound 2-Oxo-1,3-benzoxathiol-6-yl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinate is a novel derivative belonging to the class of benzoxathiol compounds. Its unique structure suggests potential biological activities that warrant detailed investigation. This article presents a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C14H10F3N1O2S\text{C}_{14}\text{H}_{10}\text{F}_3\text{N}_1\text{O}_2\text{S}

This compound features a benzoxathiol moiety linked to a nicotinate group and a trifluorobutenyl sulfanyl substituent. The presence of fluorinated groups may enhance its pharmacological properties by increasing lipophilicity and metabolic stability.

Synthesis

Synthesis of this compound typically involves multi-step organic reactions. The initial step may include the formation of the benzoxathiol core followed by the introduction of the trifluorobutenyl sulfanyl group and subsequent attachment of the nicotinate moiety. The synthetic routes can be optimized for yield and purity using techniques such as column chromatography and recrystallization.

Antimicrobial Properties

Research indicates that derivatives of benzoxathiols exhibit significant antimicrobial activity. For instance, studies have shown that related compounds possess antibacterial and antifungal properties. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic enzymes.

Anticancer Activity

The anticancer potential of 2-Oxo-1,3-benzoxathiol derivatives has been a focal point in recent studies. In vitro assays have demonstrated that these compounds can induce cytotoxicity in various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)
2-Oxo-1,3-benzoxathiolACP-03 (gastric)4.8
2-Oxo-1,3-benzoxathiolSKMEL-19 (melanoma)2.8
2-Oxo-1,3-benzoxathiolHCT-116 (colon)9.4

These results indicate that the compound exhibits promising activity against cancer cells, with IC50 values below the threshold (10 µM) considered indicative of significant activity .

The mechanism by which 2-Oxo-1,3-benzoxathiol exerts its biological effects may involve several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Generation : It could induce oxidative stress in cancer cells, leading to apoptosis.
  • Membrane Disruption : Antimicrobial activity may result from compromising the integrity of microbial membranes.

Case Studies

Several case studies have been conducted to evaluate the biological activity and safety profile of benzoxathiol derivatives:

  • Study on Anticancer Efficacy : A study evaluated various derivatives against multiple cancer cell lines using MTT assays. The results highlighted that modifications in substituents significantly influenced cytotoxicity.
  • Antimicrobial Activity Assessment : Another study focused on assessing the antimicrobial efficacy against common pathogens, demonstrating substantial inhibition zones compared to controls.

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